molecular formula C₁₁H₁₁NO₃ B1145579 4-(Methylcarbamoyl)cinnamic acid CAS No. 160648-00-0

4-(Methylcarbamoyl)cinnamic acid

Cat. No. B1145579
M. Wt: 205.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylcarbamoyl)cinnamic acid are not detailed in the search results, cinnamic acid derivatives have been studied for their reactivity. For instance, cinnamic acids in the metabolic systems of plants and microorganisms are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . Another study reported that recombinant GbC4H protein catalyzes the conversion of trans-cinnamic acid to p-coumaric acid .

Scientific Research Applications

  • Anticancer Properties : Cinnamic acid derivatives have been explored for their anticancer potential. They have shown efficacy as traditional and synthetic antitumor agents, with significant interest in their antitumor effects in recent decades (De, Baltas, & Bedos-Belval, 2011).

  • Antioxidant and Antimicrobial Activities : These derivatives possess antioxidant, antimicrobial, and anti-cancer activities, making them valuable in food and cosmetic industries. The degree of substitution in cinnamic acid derivatives influences their antioxidant activity (Skalková & Csomorová, 2016).

  • Anti-Inflammatory and Cytotoxic Properties : Cinnamic acids exhibit anti-inflammatory and cytotoxic properties. Their derivatives have shown promising results in various antioxidant assays and low antitumor activity in some cell lines (Pontiki et al., 2014).

  • Catalytic Applications in Synthesis : Novel, mild, and biological-based nano organocatalysts with urea moiety have been synthesized, demonstrating potential industrial applications in the synthesis of cinnamic acid derivatives (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

  • Effects on Plant Growth : Cinnamic acid has shown to influence seed germination and plant root growth, affecting metabolic processes like lignin production in plants (Salvador et al., 2013).

  • Protein Kinase Inhibitors : Cinnamic acid derivatives have been used in designing inhibitors of oncogenic protein kinases, contributing to cancer treatments (Mielecki & Lesyng, 2016).

  • Enhanced Biological Efficacy : The structural composition of cinnamic acid allows modification with various compounds, resulting in bioactive agents with enhanced efficacy in treating numerous diseases including cancer, bacterial infections, and neurological disorders (Ruwizhi & Aderibigbe, 2020).

Safety And Hazards

While specific safety and hazard information for 4-(Methylcarbamoyl)cinnamic acid is not available, cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and is harmful to aquatic life .

Future Directions

Cinnamic acid derivatives have been reported to play a significant role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Therefore, the development of new cinnamic acid derivatives like 4-(Methylcarbamoyl)cinnamic acid could be a promising direction for future research in the field of medicinal chemistry.

properties

IUPAC Name

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKEHKMLPTJFE-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylcarbamoyl)cinnamic acid

Citations

For This Compound
1
Citations
H Heitsch - Current medicinal chemistry, 2002 - ingentaconnect.com
Stimulation of the bradykinin (BK) B2 receptor by kinins is associated with pathophysiological as well as pronounced beneficial effects. Consequently, interference with BK B2 receptors …
Number of citations: 77 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.